molecular formula C8H8ClNO4 B1266365 3-Aminophthalic acid hydrochloride CAS No. 6946-22-1

3-Aminophthalic acid hydrochloride

Cat. No.: B1266365
CAS No.: 6946-22-1
M. Wt: 217.6 g/mol
InChI Key: ZBZAVEORKXFUQB-UHFFFAOYSA-N
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Description

3-Aminophthalic acid hydrochloride: is an organic compound with the molecular formula C8H8ClNO4 . It is a derivative of phthalic acid, where an amino group is substituted at the third position of the benzene ring. This compound is often used in various chemical reactions and has significant applications in scientific research and industrial processes .

Mechanism of Action

Target of Action

3-Aminophthalic acid hydrochloride has been identified as a new ligand of cereblon (CRBN) E3 ubiquitin ligase . Cereblon is a protein that plays a crucial role in various cellular processes, including protein homeostasis and response to cellular stress.

Mode of Action

The compound interacts with its target, cereblon, to facilitate the degradation of specific proteins. This is achieved through the formation of a phthalic acid-based O’PROTAC (Proteolysis-Targeting Chimera) . O’PROTACs are a type of molecular glue that binds to both the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.

Biochemical Pathways

The interaction of this compound with cereblon affects the ubiquitin-proteasome pathway . This pathway is responsible for the degradation of proteins within the cell, maintaining protein homeostasis. By acting as a ligand for cereblon, this compound can influence the degradation of specific proteins, impacting various cellular processes.

Result of Action

The action of this compound leads to the degradation of specific proteins. For instance, it has been shown to degrade the ERG transcription factor effectively . The degradation of such proteins can have various molecular and cellular effects, depending on the functions of the targeted proteins.

Biochemical Analysis

Biochemical Properties

3-Aminophthalic acid hydrochloride plays a crucial role in biochemical reactions, particularly in the context of chemiluminescence. It interacts with hydrogen peroxide in the presence of a catalyst, such as iron from hemoglobin, to produce light. This reaction is utilized in forensic science to detect blood traces at crime scenes. The compound’s interaction with hydrogen peroxide and iron results in the formation of 3-aminophthalate, which emits light by chemiluminescence . Additionally, this compound has been shown to be photophysically active in the presence of human serum, tumor tissue, and micelles .

Cellular Effects

This compound influences various cellular processes, particularly those involving oxidative reactions. It has been observed to interact with cellular components in the presence of hydrogen peroxide, leading to the production of light. This property is harnessed in biochemical assays to study cellular responses to oxidative stress. The compound’s ability to emit light upon reaction with hydrogen peroxide makes it a valuable tool for monitoring cellular processes and detecting the presence of specific biomolecules .

Molecular Mechanism

The molecular mechanism of this compound involves its oxidation in the presence of hydrogen peroxide and a catalyst. The compound undergoes a series of chemical reactions that result in the formation of 3-aminophthalate, which emits light by chemiluminescence. This process requires the presence of a catalyst, such as iron from hemoglobin, to facilitate the reaction. The light emission is a result of the energy released during the oxidation process, which excites the electrons in the compound, causing them to emit photons as they return to their ground state .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but its reactivity can be influenced by factors such as temperature, pH, and the presence of other chemicals. Long-term studies have shown that the compound maintains its chemiluminescent properties over extended periods, making it a reliable tool for biochemical assays. Its reactivity may decrease over time if exposed to unfavorable conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound is generally well-tolerated and does not exhibit significant toxic effects. At higher doses, it may cause adverse effects, including oxidative stress and cellular damage. Studies have shown that the compound’s chemiluminescent properties can be harnessed to monitor physiological processes in animal models, but care must be taken to avoid excessive dosages that could lead to toxicity .

Metabolic Pathways

This compound is involved in metabolic pathways related to oxidative reactions. It interacts with hydrogen peroxide and iron to produce 3-aminophthalate, which emits light by chemiluminescence. This reaction is part of the broader metabolic processes involving oxidative stress and the detoxification of reactive oxygen species. The compound’s role in these pathways makes it a valuable tool for studying cellular responses to oxidative stress and the mechanisms of chemiluminescence .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed based on its chemical properties. It can diffuse through cellular membranes and localize in areas with high concentrations of hydrogen peroxide and iron. The compound’s distribution is influenced by its interactions with cellular components and its ability to participate in oxidative reactions. Studies have shown that it can accumulate in specific tissues, such as tumor tissues, where it exhibits photophysical activity .

Subcellular Localization

The subcellular localization of this compound is primarily determined by its interactions with cellular components involved in oxidative reactions. It tends to localize in areas with high concentrations of hydrogen peroxide and iron, such as the mitochondria and lysosomes. The compound’s ability to emit light upon reaction with hydrogen peroxide makes it a valuable tool for studying subcellular processes and detecting the presence of specific biomolecules in different cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Aminophthalic acid hydrochloride can be synthesized from 3-nitrophthalic acid through a series of reactions. The process involves the following steps :

    Dissolution: 3-nitrophthalic acid is dissolved in a suitable solvent, such as isopropyl alkene acetic ester.

    Nitrogen Displacement: The solution is subjected to nitrogen displacement to remove oxygen.

    Hydrogenation Reaction: Hydrogenation is carried out using a catalyst like platinum dioxide under a hydrogen atmosphere at a pressure of 0.35 MPa.

    Complexation Reaction: The resulting product is treated with concentrated hydrochloric acid to form this compound.

    Centrifugal Drying: The final product is obtained by centrifugal drying.

Industrial Production Methods: The industrial production of this compound follows similar steps but on a larger scale. The process is optimized for higher yield and purity, making it suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions: 3-Aminophthalic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 3-nitrophthalic acid.

    Reduction: The nitro group in 3-nitrophthalic acid can be reduced to an amino group to form 3-aminophthalic acid.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide and a catalyst are commonly used.

    Reduction: Hydrazine hydrate and a catalyst like iron trichloride are used.

    Substitution: Various reagents depending on the desired product.

Major Products:

Scientific Research Applications

3-Aminophthalic acid hydrochloride has a wide range of applications in scientific research, including :

    Chemistry: Used as a reactant in the synthesis of various organic compounds.

    Biology: Employed in the study of biochemical pathways and reactions.

    Medicine: Utilized in the development of pharmaceuticals and as an intermediate in drug synthesis.

    Industry: Applied in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    3-Nitrophthalic acid: A precursor in the synthesis of 3-aminophthalic acid hydrochloride.

    Phthalic acid: The parent compound from which 3-aminophthalic acid is derived.

    4-Aminophthalic acid: A similar compound with the amino group at the fourth position.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other similar compounds .

Properties

IUPAC Name

3-aminophthalic acid;hydrochloride
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InChI

InChI=1S/C8H7NO4.ClH/c9-5-3-1-2-4(7(10)11)6(5)8(12)13;/h1-3H,9H2,(H,10,11)(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBZAVEORKXFUQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)N)C(=O)O)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO4
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3064514
Record name 1,2-Benzenedicarboxylic acid, 3-amino-, hydrochloride
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Molecular Weight

217.60 g/mol
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Physical Description

White to off-white solid; [Acros Organics MSDS]
Record name 3-Aminophthalic acid hydrochloride
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CAS No.

6946-22-1
Record name 1,2-Benzenedicarboxylic acid, 3-amino-, hydrochloride (1:1)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the advantages of the novel synthesis method for 3-Aminophthalic acid hydrochloride described in the research?

A1: The research highlights several advantages of the new synthesis method for this compound over potential previous methods. These advantages include:

  • Increased stability of the final product: The method converts 3-nitrophthalic acid into a stable complex form of this compound, addressing previous issues of instability and deterioration during storage and transportation [].
  • Simplified procedure and reduced cost: The synthesis involves a streamlined process with fewer steps, making it easier to control and more cost-effective for industrial production [].
  • Improved product quality: The method yields this compound with higher purity and yield compared to potential previous methods [].

Q2: What are the potential applications of this compound?

A2: While the abstract focuses on the synthesis method, the improved stability, purity, and cost-effectiveness of this compound production achieved through this method [] could benefit its use as a building block in various applications. These may include:

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